Sodium (Trihydroxy)phenylborate

Description

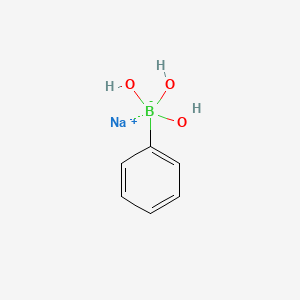

Sodium (Trihydroxy)phenylborate (chemical formula: C₆H₅B(OH)₃Na) is an organoboron compound characterized by a phenyl group bonded to a borate anion with three hydroxyl groups and a sodium counterion. It is primarily utilized in analytical chemistry and materials science due to its unique reactivity and dynamic covalent bonding properties. For instance, it forms pH-responsive hydrogels through phenylborate–catechol complexation, enabling applications in drug delivery and bio-adhesives . Its safety profile indicates moderate health hazards, including skin and eye irritation, necessitating protective handling .

Properties

IUPAC Name |

sodium;trihydroxy(phenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BO3.Na/c8-7(9,10)6-4-2-1-3-5-6;/h1-5,8-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXSFEXRXNJDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(O)(O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659805 | |

| Record name | Sodium trihydroxy(phenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52542-80-0 | |

| Record name | Sodium trihydroxy(phenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (Trihydroxy)phenylborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium (Trihydroxy)phenylborate can be synthesized by reacting phenylboronic acid with sodium hydroxide . The reaction typically involves dissolving phenylboronic acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium (Trihydroxy)phenylborate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form boron-containing compounds with lower oxidation states.

Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions include boronic acids, borates, and other boron-containing compounds .

Scientific Research Applications

Sodium (Trihydroxy)phenylborate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: It is used in the study of enzyme inhibition and as a tool for probing biological pathways involving boron.

Industry: It is used in the production of advanced materials, including polymers and ceramics.

Mechanism of Action

The mechanism of action of Sodium (Trihydroxy)phenylborate involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with nucleophiles, such as hydroxyl and amino groups, forming stable boron-oxygen or boron-nitrogen bonds. This property makes it useful in catalysis and as a reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Tetraphenylborate (NaB(C₆H₅)₄)

- Structure : Contains a central boron atom bonded to four phenyl groups and a sodium ion.

- Synthesis : Typically prepared via metathesis reactions, e.g., combining sodium salts with tetraphenylboron derivatives .

- Applications : Widely used as a precipitating agent for potassium ions in analytical chemistry. Unlike Sodium (Trihydroxy)phenylborate, it lacks hydroxyl groups, limiting its use in dynamic covalent systems.

- Stability : Highly stable in anhydrous conditions but decomposes in acidic media.

Sodium Thiophene-3-trihydroxyborate (C₄H₃S-B(OH)₃Na)

- Structure : Features a thiophene ring substituted with a trihydroxyborate group.

- Synthesis : Derived from thiophene precursors via boron trifluoride etherate-mediated reactions .

- Reactivity : The sulfur atom in the thiophene ring enhances electron-withdrawing properties, altering its coordination behavior compared to phenyl analogs.

- Applications : Primarily used in niche organic synthesis and catalysis.

Sodium Phenylborate (NaBPh₄)

- Structure : A phenyl-substituted borate with a tetrahedral boron center.

- Analytical Use : Employed as a derivatization reagent for mercury speciation in environmental samples, replacing less stable reagents like sodium tetraethylborate .

- Limitations : Unlike this compound, NaBPh₄ lacks hydroxyl groups, reducing its utility in pH-responsive systems.

Cyclic Phenyltriolborate Derivatives

- Structure : Cyclic borate esters formed with 1,2-diols (e.g., tartaric acid or ethylene glycol).

- Synthesis : Generated via condensation of phenylboronic acid with diols under dehydrating conditions .

- Hydrolytic Stability : Stability varies with the diol used; tartaric acid-derived esters degrade rapidly in water, whereas pinacol-based derivatives are more resistant .

- Applications : Used in Suzuki-Miyaura cross-coupling reactions, achieving high yields (e.g., 44–85%) under optimized Pd-catalyzed conditions .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Hydrolytic Stability of Borate Derivatives

Key Research Findings

Catalytic Efficiency : this compound derivatives exhibit superior catalytic activity in cross-coupling reactions compared to tetraphenylborates, achieving yields >80% with low Pd loading (0.005 mol%) .

Dynamic Materials : Hydrogels based on phenylborate–catechol complexes self-heal within minutes due to reversible boronate ester bonds, offering Young’s modulus values of 150–170 kPa .

Environmental Analysis : Sodium phenylborate (NaBPh₄) enables detection of methylmercury at 0.016 ng/L in water, outperforming propylborate derivatives prone to matrix interference .

Biological Activity

Sodium (Trihydroxy)phenylborate, also known as sodium phenylborate, is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the chemical formula . It is characterized by the presence of three hydroxyl groups attached to a phenylborate structure, which contributes to its solubility and reactivity in biological systems. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

- Histone Deacetylase Inhibition : this compound functions as a histone deacetylase inhibitor (HDACi), which plays a crucial role in gene regulation by modifying chromatin structure. This inhibition leads to increased acetylation of histones, promoting gene expression associated with differentiation and apoptosis in cancer cells .

- Ammonia Scavenging : The compound acts as an ammonia scavenger, particularly beneficial in treating urea cycle disorders. It converts ammonia into less toxic forms that can be excreted from the body, thereby reducing hyperammonemia .

- Chemical Chaperone Activity : this compound has been shown to exhibit chemical chaperone properties, stabilizing proteins and preventing misfolding under stress conditions .

Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies:

- Cell Cycle Arrest : It induces cell cycle arrest in the G1 and G2 phases across different cancer cell lines, leading to reduced proliferation rates .

- Induction of Apoptosis : The compound promotes apoptosis through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .

- Differentiation Induction : In leukemia models, this compound has been shown to induce differentiation in acute myeloid leukemia (AML) cells, enhancing the expression of differentiation markers .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cisplatin Sensitivity : A study demonstrated that this compound sensitizes head and neck cancer cell lines to cisplatin by inhibiting the Fanconi Anemia/BRCA DNA damage response pathway. This effect was attributed to downregulation of BRCA1 and enhanced apoptosis in cisplatin-resistant cells .

- Urea Cycle Disorders : Clinical applications have shown that sodium phenylbutyrate effectively reduces ammonia levels in patients with urea cycle disorders, improving metabolic control and overall patient outcomes .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Effect on Cells |

|---|---|---|

| Histone Deacetylase Inhibition | Increases histone acetylation | Promotes gene expression |

| Ammonia Scavenging | Converts ammonia to less toxic forms | Reduces hyperammonemia |

| Induction of Apoptosis | Activates apoptotic pathways | Increases cancer cell death |

| Differentiation Induction | Enhances differentiation markers | Promotes maturation of leukemia cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.